Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester
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Overview
Description
Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester is an ester compound formed from dodecanoic acid and hexadecanoic acid. It is a lipid molecule that is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester typically involves esterification reactions. The process begins with the reaction of dodecanoic acid with glycerol to form 2,3-bis(dodecanoyloxy)propyl ester. This intermediate is then reacted with hexadecanoic acid under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate and yield. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and lipid chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems due to its lipid nature.
Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
- 2,3-Bis(acetyloxy)propyl dodecanoate
- 2,3-Bis(acetyloxy)propyl hexadecanoate
Comparison: Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester is unique due to its combination of dodecanoic acid and hexadecanoic acid moieties. This gives it distinct physical and chemical properties compared to similar compounds, such as different melting points, solubility, and reactivity. Its specific structure allows for unique interactions with lipid membranes, making it valuable in various applications.
Properties
IUPAC Name |
2,3-di(dodecanoyloxy)propyl hexadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-16-19-20-21-22-25-27-30-33-36-42(45)48-39-40(49-43(46)37-34-31-28-24-18-15-12-9-6-3)38-47-41(44)35-32-29-26-23-17-14-11-8-5-2/h40H,4-39H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHFMIVZMLNNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H82O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564386 |
Source
|
Record name | 2,3-Bis(dodecanoyloxy)propyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25708-03-6 |
Source
|
Record name | 2,3-Bis(dodecanoyloxy)propyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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